1-(But-2-yn-1-yl)piperazine
Description
1-(But-2-yn-1-yl)piperazine is a piperazine derivative featuring a but-2-yn-1-yl substituent at the nitrogen atom of the heterocyclic ring. Piperazine derivatives are widely studied due to their versatility in medicinal chemistry, materials science, and organic synthesis. The but-2-yn-1-yl group introduces an alkyne functionality, which confers unique electronic and steric properties compared to other substituents (e.g., aromatic or alkyl groups). This compound’s linear alkyne chain may influence its reactivity, binding affinity, and metabolic stability, distinguishing it from analogs with bulkier or electron-donating moieties .
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-but-2-ynylpiperazine |
InChI |
InChI=1S/C8H14N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,4-8H2,1H3 |
InChI Key |
DOEWIUHFBWVRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)piperazine typically involves the alkylation of piperazine with a suitable but-2-yn-1-yl halide. One common method involves the reaction of piperazine with 1-bromo-2-butyne in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(But-2-yn-1-yl)piperazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as alkanes.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(But-2-yn-1-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(But-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Analogs and Substituent Effects
Piperazine derivatives vary significantly based on substituent type, position, and electronic properties. Key analogs include:
- Electronic Effects : The alkyne group in 1-(but-2-yn-1-yl)piperazine is electron-withdrawing, contrasting with electron-donating groups like methoxy in 1-(2-methoxyphenyl)piperazine. This difference impacts receptor binding and metabolic pathways .
- Steric Effects : Bulky substituents (e.g., chlorobenzhydryl) enhance cytotoxicity but may reduce solubility, whereas linear alkynes like but-2-yn-1-yl balance steric hindrance and reactivity .
Physicochemical Properties
- Reactivity : The alkyne group in 1-(but-2-yn-1-yl)piperazine enables participation in Huisgen cycloaddition (click chemistry), unlike aryl or alkyl analogs. This reactivity is valuable in bioconjugation and materials science .
- Stability: Piperazine derivatives with electron-withdrawing groups (e.g., alkyne, chlorophenyl) may resist oxidative degradation better than electron-rich analogs. For example, MnO2-mediated oxidation of fluoroquinolones targets the piperazine ring, but substituent type alters degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
